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Compound of Interest

Compound Name: 5-Pyrrolidinomethyluridine

Cat. No.: B12099848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Modified oligonucleotides are critical tools in modern molecular biology, diagnostics, and

therapeutics. Site-specific incorporation of modified nucleosides can enhance the properties of

oligonucleotides, such as their binding affinity, nuclease resistance, and cellular uptake. 5-
Pyrrolidinomethyluridine is a modified pyrimidine nucleoside that can be incorporated into

synthetic RNA and DNA strands to introduce a tertiary amine functionality. This modification

can serve as a point for further conjugation, alter the local electrostatic environment, or

enhance interactions with target molecules. The corresponding phosphoramidite derivative is

the key building block for the automated solid-phase synthesis of oligonucleotides containing

this modification.

This document provides a detailed protocol for the chemical synthesis of 5-
Pyrrolidinomethyluridine phosphoramidite. The synthesis is a multi-step process that begins

with the introduction of the pyrrolidinomethyl group at the 5-position of uridine via a Mannich

reaction. This is followed by the protection of the 5'- and 2'-hydroxyl groups and, finally,

phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite.

Overall Synthesis Workflow
The synthesis of 5-Pyrrolidinomethyluridine phosphoramidite can be broken down into four

main stages:
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Synthesis of 5-Pyrrolidinomethyluridine: Introduction of the pyrrolidinomethyl moiety at the

C5 position of the uracil base.

5'-O-DMT Protection: Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group

to allow for monitoring of coupling efficiency during oligonucleotide synthesis.

2'-O-TBDMS Protection: Selective protection of the 2'-hydroxyl group with a tert-

butyldimethylsilyl (TBDMS) group to prevent side reactions during phosphitylation and

oligonucleotide synthesis.

3'-O-Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl group,

rendering the molecule ready for use in an automated DNA/RNA synthesizer.

Experimental Protocols
Step 1: Synthesis of 5-Pyrrolidinomethyluridine
This step involves the aminomethylation of uridine using formaldehyde and pyrrolidine in a

Mannich reaction.

Materials:

Uridine

Pyrrolidine

Formaldehyde (37% solution in water)

Ethanol

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve uridine (1 equivalent) in a mixture of ethanol and water.
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To this solution, add pyrrolidine (1.5 equivalents) followed by the dropwise addition of an

aqueous solution of formaldehyde (1.5 equivalents) while stirring at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC) using a DCM:MeOH solvent system.

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room

temperature and remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of methanol in

dichloromethane to obtain 5-Pyrrolidinomethyluridine as a white solid.

Step 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-5-
Pyrrolidinomethyluridine
The 5'-hydroxyl group is protected with a DMT group.

Materials:

5-Pyrrolidinomethyluridine

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Anhydrous pyridine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:
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Co-evaporate the 5-Pyrrolidinomethyluridine (1 equivalent) with anhydrous pyridine twice

to remove any residual water.

Dissolve the dried nucleoside in anhydrous pyridine and cool the solution to 0 °C in an ice

bath.

Add DMT-Cl (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature

remains at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, quench the reaction by adding methanol.

Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash

sequentially with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., DCM with a small percentage of triethylamine and a gradient of methanol) to

yield the 5'-O-DMT protected nucleoside.

Step 3: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-
butyldimethylsilyl)-5-Pyrrolidinomethyluridine
The 2'-hydroxyl group is selectively protected.

Materials:

5'-O-(4,4'-dimethoxytrityl)-5-Pyrrolidinomethyluridine

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

Silver nitrate (AgNO₃)

Anhydrous pyridine

Anhydrous Tetrahydrofuran (THF)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the 5'-O-DMT protected nucleoside (1 equivalent) in a mixture of anhydrous

pyridine and anhydrous THF.

Add silver nitrate (1.5 equivalents) to the solution and stir in the dark for 30 minutes.

Add TBDMS-Cl (1.5 equivalents) and continue stirring at room temperature.

Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction

mixture through a pad of celite to remove silver salts, washing with DCM.

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the product by silica gel column chromatography to isolate the fully protected

nucleoside.

Step 4: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-
butyldimethylsilyl)-5-Pyrrolidinomethyluridine-3'-O-(2-
cyanoethyl N,N-diisopropyl)phosphoramidite
The final phosphitylation step to generate the phosphoramidite.

Materials:
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5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-5-Pyrrolidinomethyluridine

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous dichloromethane (DCM)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dry the fully protected nucleoside (1 equivalent) under high vacuum overnight.

Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.

Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by ³¹P NMR spectroscopy or TLC.

Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude phosphoramidite is typically purified by precipitation from a cold non-polar solvent

(e.g., hexane) or by flash chromatography on silica gel deactivated with triethylamine. The

final product should be stored under an inert atmosphere at low temperature.
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Data Presentation
Step Reaction

Starting

Material
Product

Typical Yield

(%)

1
Mannich

Reaction
Uridine

5-

Pyrrolidinomethyl

uridine

60-70

2
5'-O-DMT

Protection

5-

Pyrrolidinomethyl

uridine

5'-O-DMT-5-

Pyrrolidinomethyl

uridine

80-90

3
2'-O-TBDMS

Protection

5'-O-DMT-5-

Pyrrolidinomethyl

uridine

5'-O-DMT-2'-O-

TBDMS-5-

Pyrrolidinomethyl

uridine

75-85

4
3'-O-

Phosphitylation

5'-O-DMT-2'-O-

TBDMS-5-

Pyrrolidinomethyl

uridine

5-

Pyrrolidinomethyl

uridine

Phosphoramidite

85-95

Visualization of the Synthesis Workflow

Uridine Step 1: Mannich Reaction
(Pyrrolidine, Formaldehyde) 5-Pyrrolidinomethyluridine Step 2: 5'-O-DMT Protection

(DMT-Cl, Pyridine) 5'-O-DMT-5-Pyrrolidinomethyluridine Step 3: 2'-O-TBDMS Protection
(TBDMS-Cl, AgNO3) Fully Protected Nucleoside

Step 4: 3'-O-Phosphitylation
(2-Cyanoethyl N,N-diisopropyl-
chlorophosphoramidite, DIPEA)

5-Pyrrolidinomethyluridine
Phosphoramidite

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Pyrrolidinomethyluridine phosphoramidite.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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